molecular formula C10H23NO B2545044 3-(Heptylamino)propan-1-ol CAS No. 1024275-23-7

3-(Heptylamino)propan-1-ol

Cat. No.: B2545044
CAS No.: 1024275-23-7
M. Wt: 173.3
InChI Key: DTTWYONMEZWLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Heptylamino)propan-1-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a specialty product often used in proteomics research . The compound consists of a heptyl group attached to an amino group, which is further connected to a propanol chain. This structure imparts unique chemical properties to the compound, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptylamino)propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with heptylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3-chloropropan-1-ol+heptylamineThis compound+HCl\text{3-chloropropan-1-ol} + \text{heptylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloropropan-1-ol+heptylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Heptylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate or pyridinium chlorochromate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Heptylamino)propanal or 3-(Heptylamino)propanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Heptylamino)propan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Heptylamino)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hexylamino)propan-1-ol
  • 3-(Octylamino)propan-1-ol
  • 3-(Decylamino)propan-1-ol

Comparison

3-(Heptylamino)propan-1-ol is unique due to its specific chain length, which imparts distinct hydrophobic and hydrophilic properties. Compared to 3-(Hexylamino)propan-1-ol, it has a longer hydrophobic chain, making it more suitable for applications requiring higher hydrophobicity. Compared to 3-(Octylamino)propan-1-ol and 3-(Decylamino)propan-1-ol, it has a shorter chain, making it more soluble in aqueous solutions.

Properties

IUPAC Name

3-(heptylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-2-3-4-5-6-8-11-9-7-10-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTWYONMEZWLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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